1-Anthracenol, 9,10-dihydro-
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Overview
Description
1-Anthracenol, 9,10-dihydro-, also known as 9,10-dihydro-9-anthracenol, is a derivative of anthracene. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Anthracenol, 9,10-dihydro- can be synthesized through several methods. One common method involves the reduction of anthraquinone using sodium borohydride in the presence of a suitable solvent like ethanol. Another method includes the hydrogenation of anthracene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 1-Anthracenol, 9,10-dihydro- typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and a palladium or platinum catalyst to convert anthracene to its dihydro derivative.
Chemical Reactions Analysis
Types of Reactions: 1-Anthracenol, 9,10-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone.
Reduction: It can be reduced further to form tetrahydroanthracene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Anthraquinone
Reduction: Tetrahydroanthracene
Substitution: Halogenated anthracene derivatives
Scientific Research Applications
1-Anthracenol, 9,10-dihydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Anthracenol, 9,10-dihydro- involves its interaction with various molecular targets. It can inhibit the proliferation of certain cells by interfering with cellular processes such as DNA replication and protein synthesis. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis.
Comparison with Similar Compounds
Anthracene: The parent compound, known for its use in the production of dyes and as a scintillator.
Anthraquinone: An oxidized form of anthracene, used in the production of hydrogen peroxide and as a dye intermediate.
Tetrahydroanthracene: A fully reduced form of anthracene, with different chemical properties.
Uniqueness: 1-Anthracenol, 9,10-dihydro- is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it useful in diverse applications. Its ability to undergo both oxidation and reduction reactions provides versatility in synthetic chemistry.
Properties
Molecular Formula |
C14H12O |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
9,10-dihydroanthracen-1-ol |
InChI |
InChI=1S/C14H12O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-7,15H,8-9H2 |
InChI Key |
FARDLXKZEHOAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC3=CC=CC=C31)C(=CC=C2)O |
Origin of Product |
United States |
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